![molecular formula C16H18N2O5S B13765000 N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)
N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide involves several steps. One common method includes the reaction of 3,4,5-trimethoxy phenylacetate with 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide in the presence of a catalyst such as DMAP (dimethylaminopyridine) . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promise as an inhibitor of certain enzymes, making it a potential candidate for drug development . In medicine, it has been investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions . Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide involves its interaction with specific molecular targets and pathways . It is known to inhibit certain enzymes, such as Bcr-Abl and HDAC1, which play crucial roles in cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in various tissues.
Vergleich Mit ähnlichen Verbindungen
N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide can be compared with other similar compounds, such as N-(4-amino-2-methoxyphenyl)methanesulfonamide and 2-amino-N-(2-methoxyphenyl)acetamide . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its dual inhibitory activity against Bcr-Abl and HDAC1, making it a promising candidate for dual-targeted therapies .
Eigenschaften
Molekularformel |
C16H18N2O5S |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-[4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C16H18N2O5S/c1-22-15-9-13(18-24(2,20)21)16(8-12(15)14(19)10-17)23-11-6-4-3-5-7-11/h3-9,18H,10,17H2,1-2H3 |
InChI-Schlüssel |
NDZLXMPZNXTVLW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)CN)OC2=CC=CC=C2)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


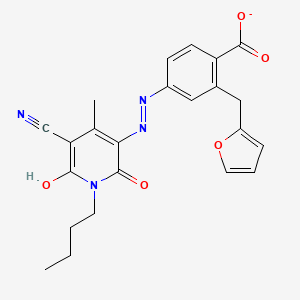
![Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine]](/img/structure/B13764924.png)
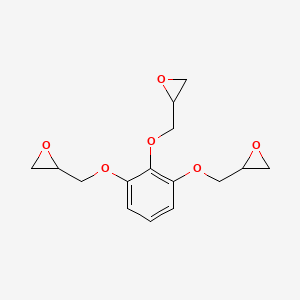
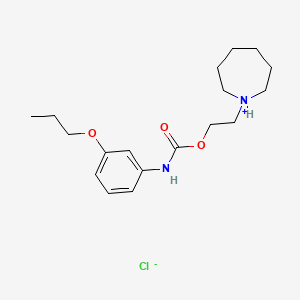
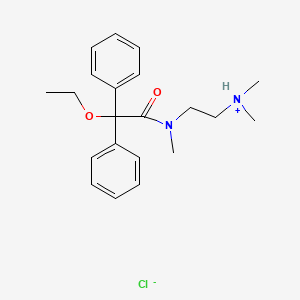
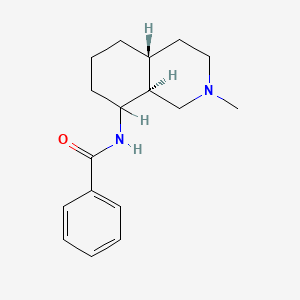
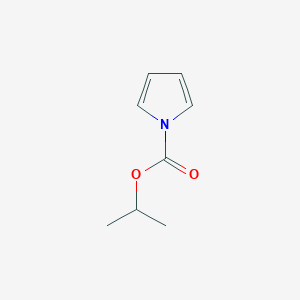
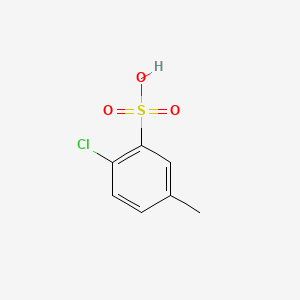
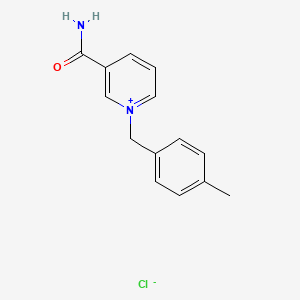
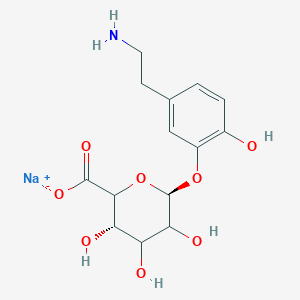
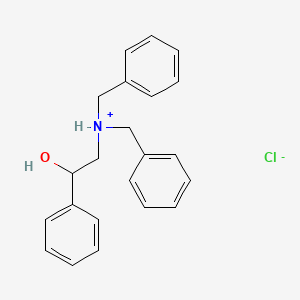
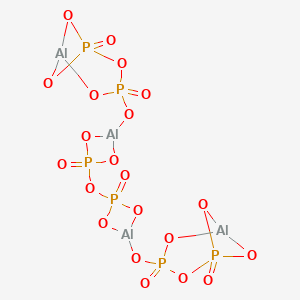
![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)

